1-Methylpiperidin-4-yl carbonochloridate
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Overview
Description
1-Methylpiperidin-4-yl carbonochloridate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is known for its significant role in organic synthesis and pharmaceutical applications due to its unique chemical properties .
Preparation Methods
The synthesis of 1-Methylpiperidin-4-yl carbonochloridate involves several steps. One common method includes the reaction of 1-methylpiperidine with phosgene (carbonyl dichloride) under controlled conditions. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent decomposition . Industrial production methods often involve large-scale reactors with precise temperature and pressure controls to ensure high yield and purity.
Chemical Reactions Analysis
1-Methylpiperidin-4-yl carbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form carbamates or carbonates.
Hydrolysis: In the presence of water, it hydrolyzes to form 1-methylpiperidin-4-ol and carbon dioxide.
Reduction: It can be reduced to 1-methylpiperidin-4-yl methanol using reducing agents like sodium borohydride.
Common reagents used in these reactions include phosgene, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methylpiperidin-4-yl carbonochloridate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methylpiperidin-4-yl carbonochloridate involves its ability to act as a reactive intermediate in various chemical reactions. It can form covalent bonds with nucleophiles, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparison with Similar Compounds
1-Methylpiperidin-4-yl carbonochloridate can be compared with other piperidine derivatives, such as:
1-Methylpiperidin-4-yl methanol: Similar in structure but differs in its reactivity and applications.
4-Methylpiperidin-1-yl aniline: Used in different industrial applications and has distinct chemical properties.
N-(4-Fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N’-(4-(2-methylpropyloxy)phenylmethyl)carbamide: Used in pharmaceutical research with unique biological activities.
These compounds highlight the versatility and unique properties of this compound in various scientific and industrial applications.
Properties
CAS No. |
87571-86-6 |
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Molecular Formula |
C7H12ClNO2 |
Molecular Weight |
177.63 g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl) carbonochloridate |
InChI |
InChI=1S/C7H12ClNO2/c1-9-4-2-6(3-5-9)11-7(8)10/h6H,2-5H2,1H3 |
InChI Key |
FKTCBHHHFUUZDI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)OC(=O)Cl |
Origin of Product |
United States |
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